2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol is a complex organic compound with a molecular formula of C15H29NO2 . This compound features a tetrahydro-2H-pyran ring, which is a structural motif present in many natural products . The presence of the 4-methylcyclohexyl group and the amino-methyl substitution adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2,5-dihydropyran . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino-methyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted amines.
Scientific Research Applications
2,2-Dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylcyclohexyl group and the amino-methyl substitution differentiates it from other similar compounds, potentially leading to distinct reactivity and applications.
Properties
Molecular Formula |
C15H29NO2 |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2,2-dimethyl-4-[[(4-methylcyclohexyl)amino]methyl]oxan-4-ol |
InChI |
InChI=1S/C15H29NO2/c1-12-4-6-13(7-5-12)16-11-15(17)8-9-18-14(2,3)10-15/h12-13,16-17H,4-11H2,1-3H3 |
InChI Key |
DHVWPBKPFMWJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCC2(CCOC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.